molecular formula C6H5N3 B2452178 1H-Pyrazolo[4,3-c]pyridine CAS No. 271-50-1

1H-Pyrazolo[4,3-c]pyridine

Número de catálogo: B2452178
Número CAS: 271-50-1
Peso molecular: 119.127
Clave InChI: WCXFPLXZZSWROM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1H-Pyrazolo[4,3-c]pyridine is a heterocyclic compound that consists of a fused pyrazole and pyridine ring system. This compound is part of the broader family of pyrazolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold in drug discovery and development.

Análisis De Reacciones Químicas

N-Alkylation and Protection Reactions

The nitrogen atoms at positions N1 and N2 exhibit distinct reactivity. Selective N-alkylation is achieved through strategic protection/deprotection sequences:

  • N1-Alkylation : Performed using methyl iodide in the presence of NaH, yielding 1-methyl derivatives (e.g., 1a–1k ) .

  • N2-Alkylation : Requires prior protection of N1 with tert-butoxycarbonyl (Boc) groups, followed by deprotection under acidic conditions .

Example :

1H-Pyrazolo[4,3-c]pyridine+CH3INaH, DMF1-Methyl-1H-pyrazolo[4,3-c]pyridine[6]\text{this compound} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, DMF}} \text{1-Methyl-1H-pyrazolo[4,3-c]pyridine} \quad[6]

C-H Functionalization via Cross-Coupling

The C3, C5, and C7 positions undergo regioselective modifications using transition-metal catalysis:

PositionReaction TypeReagents/ConditionsProduct ExampleSource
C3Suzuki–Miyaura CouplingPd(dppf)Cl₂, B₂pin₂, K₂CO₃, 80°C3-Aryl derivatives
C5Buchwald–Hartwig AminationPd(OAc)₂, Xantphos, Cs₂CO₃, 100°C5-Amino-substituted analogs
C7Negishi CouplingTMPMgCl·LiCl, ZnCl₂, Pd(PPh₃)₄7-Alkyl/aryl functionalization

Electrophilic Substitution Reactions

Halogenation and nitration occur preferentially at the electron-rich pyridine ring:

  • Chlorination : Uses Cl₂ gas in acetic acid to produce 5-chloro derivatives .

  • Nitration : Achieved with HNO₃/H₂SO₄ at 0°C, yielding 5-nitro compounds .

Mechanistic Insight :
The pyridine ring’s electron density directs electrophiles to C5, forming stable σ-complexes intermediately .

Oxidation and Reduction

  • Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) generates N-oxide derivatives, enhancing water solubility .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to tetrahydropyridine, altering conformational flexibility .

Case Study :
N-Oxide formation at N1 improves binding affinity to carbonic anhydrase IX (Ki = 12 nM vs. 45 nM for parent compound) .

Cyclization and Rearrangement

Pyrazolo[4,3-c]pyridines participate in annulation reactions:

  • Japp–Klingemann Reaction : Converts hydrazones to indazoles via diazonium intermediates .

  • Acetyl Migration : Unusual C→N acetyl shift observed under nucleophilic conditions (e.g., K₂CO₃/MeOH), enabling scaffold diversification .

Experimental Data :
Rearrangement of 4a to 5a proceeds via a four-membered cyclic transition state, confirmed by ¹H NMR kinetics (t₁/₂ = 15 min at 40°C) .

Sulfonamide Formation

Sulfonation at C3 using chlorosulfonic acid produces sulfonamide precursors. Subsequent coupling with amines yields potent carbonic anhydrase inhibitors:

CompoundhCA I Inhibition (Ki, nM)hCA II Inhibition (Ki, nM)
1f 8.26.5
1k 10.19.8

Data from stopped-flow CO₂ hydrase assays .

Aplicaciones Científicas De Investigación

Synthetic Approaches

The synthesis of 1H-pyrazolo[4,3-c]pyridine derivatives typically involves several strategies:

  • Formation of the Pyrazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Modification of Existing Structures : Substituents can be introduced at various positions on the ring to enhance biological activity or selectivity.

The versatility in synthesis allows for the generation of a wide array of derivatives with tailored properties.

Anticancer Activity

Several studies have highlighted the potential of this compound derivatives as anticancer agents. For instance:

  • Fibroblast Growth Factor Receptor Inhibition : Derivatives have been identified as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are crucial in cancer progression. A notable compound demonstrated significant antitumor activity in xenograft models, indicating its potential for further development as a cancer therapeutic .
  • TBK1 Inhibition : Recent research has shown that certain derivatives act as selective TBK1 inhibitors with low nanomolar IC50 values. These compounds exhibited effective inhibition of downstream signaling pathways involved in immune responses and cancer cell proliferation .

Kinase Inhibition

This compound derivatives have been extensively studied for their ability to inhibit various kinases:

  • Tyrosine Kinase Inhibitors : The compound serves as a scaffold for designing tyrosine kinase inhibitors, which play a critical role in regulating cellular functions and are important targets in cancer therapy .
  • Structure-Activity Relationship Studies : Detailed structure-activity relationship (SAR) analyses have been conducted to optimize the inhibitory effects of these compounds on specific kinases, leading to the identification of lead candidates for drug development .

Case Study 1: FGFR Inhibitors

A study synthesized a series of this compound derivatives that showed high potency against FGFRs. One compound (7n) was selected for in vivo evaluation due to its favorable pharmacokinetic properties and significant antitumor efficacy in xenograft models .

Case Study 2: TBK1 Inhibitors

Another investigation focused on optimizing this compound derivatives for TBK1 inhibition. The lead compound (15y) demonstrated an IC50 value of 0.2 nM and effectively inhibited cell proliferation across multiple cancer cell lines . This highlights the compound's potential as a therapeutic agent targeting both immune modulation and cancer treatment.

Summary Table of Applications

Application AreaSpecific ActivityNotable CompoundsReferences
AnticancerFGFR inhibitionCompound 7n
TBK1 inhibitionCompound 15y
Kinase InhibitionTyrosine Kinase InhibitorsVarious Derivatives

Mecanismo De Acción

The mechanism of action of 1H-Pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparación Con Compuestos Similares

1H-Pyrazolo[4,3-c]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion pattern and the resulting biological activities, which make it a valuable compound in various fields of research and industry.

Actividad Biológica

1H-Pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and specific case studies.

Structural Characteristics

This compound is characterized by a fused pyrazole and pyridine ring system. The unique structural features contribute to its potential pharmacological properties, making it a subject of extensive research in drug development.

Biological Activities

This compound and its derivatives exhibit a variety of biological activities:

  • Carbonic Anhydrase Inhibition : Recent studies have shown that pyrazolo[4,3-c]pyridine sulfonamides are potent inhibitors of carbonic anhydrase (CA) isoforms. For example, certain derivatives demonstrated Ki values significantly lower than the reference drug acetazolamide, indicating stronger inhibitory potential against human CA isoforms (hCA I, hCA II) and bacterial CAs .
  • Antimycobacterial Activity : Compounds derived from this compound have been identified as effective inhibitors of Mycobacterium tuberculosis pantothenate synthetase. These compounds showed submicromolar activity against the enzyme and were linked to reduced virulence in bacterial strains .
  • Anti-inflammatory Effects : Some derivatives have been reported to modulate leukotriene synthesis in eosinophils, suggesting potential applications in treating asthma and other inflammatory conditions. The inhibition of leukotriene C4 (LTC4) production was particularly noted when eosinophils were stimulated with calcium ionophores .

1. Carbonic Anhydrase Inhibition

A study synthesized various pyrazolo[4,3-c]pyridine sulfonamides and evaluated their inhibitory activity against multiple human CA isoforms. The results indicated that several compounds exhibited greater potency than acetazolamide:

CompoundKi Value (nM)Target Isoform
1f58.8hCA I
1g66.8hCA II
1k88.3hCA IX
AAZ250Reference

This table highlights the promising nature of these compounds as potential therapeutic agents for conditions requiring CA inhibition .

2. Antimycobacterial Activity

In another investigation focusing on Mycobacterium tuberculosis, derivatives of this compound were shown to target key enzymes involved in pantothenate biosynthesis. The study found that these compounds not only inhibited enzyme activity but also affected the virulence of the bacteria:

  • Enzyme Targeted : Pantothenate Synthetase
  • Effect on Virulence : Mice infected with strains expressing inhibited enzymes showed significantly longer survival rates compared to controls .

The mechanisms underlying the biological activities of this compound involve interactions with various molecular targets:

  • Enzyme Inhibition : The binding affinity of these compounds for specific enzymes (e.g., carbonic anhydrases and pantothenate synthetase) is critical for their inhibitory effects.
  • Receptor Modulation : Some derivatives may interact with receptors involved in inflammatory pathways, thereby modulating immune responses.

Propiedades

IUPAC Name

1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-7-3-5-4-8-9-6(1)5/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXFPLXZZSWROM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60949860, DTXSID201311761
Record name 1H-Pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60949860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H-Pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271-52-3, 271-49-8, 271-50-1
Record name 1H-Pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60949860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H-Pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazolo[4,3-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2H-Pyrazolo[4,3-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5H-pyrazolo[4,3-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.